
1,3-Dioxolane, 2-(7-bromoheptyl)-
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Overview
Description
1,3-Dioxolane, 2-(7-bromoheptyl)- (CAS 92540-32-4) is a brominated cyclic ether with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16 g/mol . The compound features a seven-carbon alkyl chain terminated by a bromine atom, attached to the 2-position of a 1,3-dioxolane ring. This structure imparts unique reactivity, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. The compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, such as natural products or polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(7-bromoheptyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of large-scale reactors and continuous flow processes to ensure efficient synthesis and high yields. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(7-bromoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation with nickel or rhodium catalysts.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi in the presence of bases such as LDA or t-BuOK.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-(7-bromoheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(7-bromoheptyl)- involves its ability to undergo ring-opening polymerization and substitution reactions. The compound can act as a monomer in the formation of polymers, and its bromine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Brominated 1,3-Dioxolanes
(a) 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)
- Structure : Shorter bromoethyl chain (2 carbons) attached to the dioxolane ring.
- Molecular Formula : C₅H₉BrO₂.
- Key Differences :
- Smaller molecular weight (181.03 g/mol ) compared to the heptyl derivative.
- Higher reactivity in alkylation due to reduced steric hindrance.
- Applications : Used in cross-coupling reactions and as a precursor for heterocyclic synthesis .
(b) 2-Methyl-1,3-dioxolane (CAS 497-26-7)
- Structure : Methyl substituent instead of a brominated alkyl chain.
- Molecular Formula : C₄H₈O₂.
- Key Differences :
- Applications : Solvent or stabilizer in polymer chemistry .
Aromatic Brominated 1,3-Dioxolanes
(a) 2-(6-Bromo-2-fluoro-3-iodophenyl)-1,3-dioxolane (CAS 2764729-58-8)
- Structure : Bromine, fluorine, and iodine substituents on an aromatic ring.
- Molecular Formula : C₉H₇BrFIO₂.
- Key Differences :
- Aromatic bromine reduces reactivity in nucleophilic substitutions compared to aliphatic bromine.
- Higher molecular weight (372.96 g/mol ) due to multiple halogens.
- Applications : Intermediate in pharmaceuticals or agrochemicals .
(b) 2-(1-Bromo-3,4-dihydro-2-naphthalenyl)-1,3-dioxolane (CAS 376628-41-0)
- Structure : Brominated naphthalene fused to the dioxolane ring.
- Molecular Formula : C₁₃H₁₃BrO₂.
- Key Differences: Extended aromatic system increases lipophilicity and UV absorption. Potential use in materials science or photochemistry .
Non-Brominated 1,3-Dioxolanes
2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6)
- Structure : Branched alkyl substituents (ethyl and methyl).
- Molecular Formula : C₆H₁₂O₂.
- Used as a solvent or flavoring agent due to low toxicity .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected 1,3-Dioxolane Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |
---|---|---|---|---|---|
2-(7-Bromoheptyl)-1,3-dioxolane | 92540-32-4 | C₁₀H₁₉BrO₂ | 251.16 | Aliphatic Br | Organic synthesis, alkylation agent |
2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | C₅H₉BrO₂ | 181.03 | Short-chain Br | Cross-coupling reactions |
2-Methyl-1,3-dioxolane | 497-26-7 | C₄H₈O₂ | 88.11 | Methyl | Polymer solvent |
2-(6-Bromo-2-fluoro-3-iodophenyl)-1,3-dioxolane | 2764729-58-8 | C₉H₇BrFIO₂ | 372.96 | Aromatic halogens | Pharmaceutical intermediates |
Biological Activity
Chemical Structure and Properties
1,3-Dioxolane, 2-(7-bromoheptyl)- is a cyclic ether with the molecular formula C10H19BrO2. The compound features a dioxolane ring substituted with a bromoheptyl group, which influences its biological activity. This compound belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that various derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study synthesized several 1,3-dioxolane derivatives and tested their efficacy against various bacterial strains:
-
Bacterial Strains Tested:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
-
Antifungal Strain Tested:
- Candida albicans
The results demonstrated that most synthesized compounds exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives. Notably, the compound with the bromoheptyl substitution may enhance these activities due to its structural properties .
Anticancer Activity
1,3-Dioxolanes have also been explored for their potential as anticancer agents . Some studies have indicated that compounds containing the dioxolane structure can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives were tested in vitro for their cytotoxic effects on various cancer cell lines, showing promising results comparable to established chemotherapeutic agents .
The mechanisms by which 1,3-dioxolane derivatives exert their biological effects include:
- Cell Membrane Disruption: The lipophilic nature of the bromoheptyl group may facilitate penetration into bacterial membranes, leading to cell lysis.
- Enzyme Inhibition: Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism in both bacteria and cancer cells.
- Signal Pathway Interference: Research has indicated potential interference with signaling pathways critical for cell survival and proliferation in cancer cells .
Case Study 1: Antifungal Activity
A study focused on the antifungal properties of synthesized dioxolane derivatives highlighted that compounds with specific substituents showed enhanced activity against C. albicans. The structure-activity relationship (SAR) analysis revealed that longer alkyl chains increased antifungal potency.
Case Study 2: Anticancer Screening
In another study, a series of dioxolane derivatives were screened against different cancer cell lines. The results indicated that several compounds exhibited IC50 values lower than those of established anticancer drugs, suggesting a potential for development into new therapeutic agents .
Comparative Table of Biological Activities
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Notable Effects |
---|---|---|---|
1,3-Dioxolane Derivative A | 625 | >1000 | Effective against S. aureus |
1,3-Dioxolane Derivative B | 1250 | <500 | Effective against C. albicans |
1,3-Dioxolane, 2-(7-bromoheptyl) | TBD | TBD | Potentially enhanced activity due to bromoheptyl group |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(7-bromoheptyl)-1,3-dioxolane, and how can reaction efficiency be improved?
- Methodology : Utilize acid-catalyzed cyclization of diols with aldehydes or ketones, as demonstrated for structurally similar dioxolanes (e.g., 2-propyl-1,3-dioxolane via paraformaldehyde and ethylene glycol with H₂SO₄) . Optimization can involve factorial design experiments to test variables like catalyst concentration, temperature, and reaction time .
- Characterization : Confirm purity via GC-MS and structural integrity using 1H/13C NMR, referencing spectral data from analogous compounds (e.g., IR spectra of 2-propyl-1,3-dioxolane) .
Q. Which spectroscopic techniques are most effective for characterizing the bromoheptyl substituent’s electronic environment?
- Methodology : Employ 1H NMR to analyze coupling patterns of the bromoheptyl chain (e.g., splitting near the dioxolane oxygen). Compare with 2-propyl-1,3-dioxolane’s NMR data (PubChem) .
- Advanced Tools : Use X-ray crystallography or DFT calculations to resolve steric effects on the bromoheptyl group’s conformation .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of 2-(7-bromoheptyl)-1,3-dioxolane in nucleophilic substitution reactions?
- Methodology : Simulate reaction kinetics by modeling the bromoheptyl chain’s steric hindrance and leaving-group ability. Validate with experimental data (e.g., activation energy from Arrhenius plots) .
- Case Study : Compare with thermochemical data for similar reactions (e.g., ΔrH° = -3 kJ/mol for dioxolane formation reactions) .
Q. What strategies address contradictions in reported thermochemical properties of substituted dioxolanes?
- Methodology : Conduct meta-analysis of published data (e.g., CAS Common Chemistry, EPA DSSTox) , identifying variables like solvent polarity or measurement techniques (e.g., calorimetry vs. computational estimates).
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .
Q. How do steric and electronic effects of the bromoheptyl group influence regioselectivity in cross-coupling reactions?
- Methodology : Design comparative studies using shorter-chain analogs (e.g., 2-(4-bromobutyl)-1,3-dioxolane) to isolate chain-length effects .
- Kinetic Analysis : Monitor reaction intermediates via time-resolved FTIR or stopped-flow spectroscopy .
Q. Methodological Guidance
- Experimental Design : For optimization, adopt a 2k factorial design to evaluate variables (e.g., catalyst type, solvent) and interactions .
- Data Validation : Cross-reference spectral libraries (PubChem, ChemIDplus) and replicate measurements using independent techniques (e.g., NMR and Raman spectroscopy).
- Theoretical Frameworks : Apply Marcus theory to electron-transfer steps in substitution reactions, aligning experimental kinetics with computational predictions .
Properties
CAS No. |
92540-32-4 |
---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-(7-bromoheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H19BrO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-9H2 |
InChI Key |
ZIHSCVYGRZCQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCBr |
Origin of Product |
United States |
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